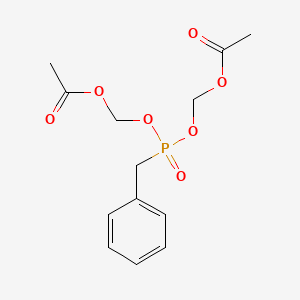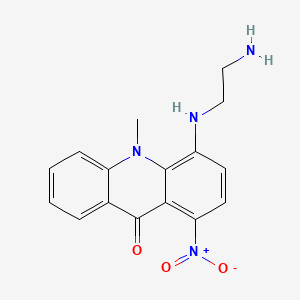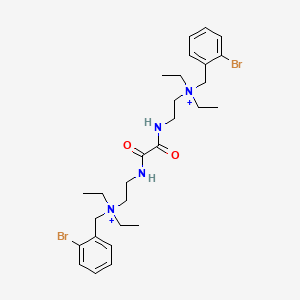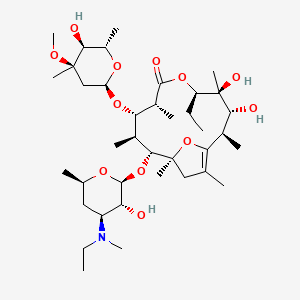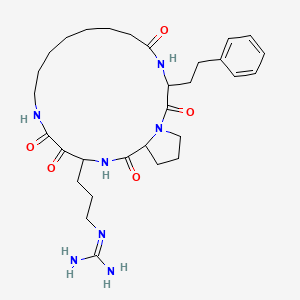
Macrocyclic thrombin inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Macrocyclic thrombin inhibitors are a class of compounds characterized by their macrocyclic structure, which consists of a large ring of atoms. These inhibitors are designed to specifically target and inhibit thrombin, an enzyme that plays a crucial role in the blood coagulation process. By inhibiting thrombin, these compounds can prevent the formation of blood clots, making them valuable in the treatment of thrombotic disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of macrocyclic thrombin inhibitors typically involves the formation of a macrocyclic ring through various cyclization reactions. Common methods include:
Ring-closing metathesis: This method involves the use of a catalyst to form a carbon-carbon double bond, resulting in the closure of the macrocyclic ring.
Lactam formation: This involves the formation of a cyclic amide through the reaction of an amine and a carboxylic acid.
Azide-alkyne cycloaddition: This click chemistry reaction forms a triazole ring, which can be incorporated into the macrocyclic structure.
Industrial Production Methods: Industrial production of macrocyclic thrombin inhibitors often involves high-throughput synthesis techniques, such as:
Microwave-assisted synthesis: This method accelerates the reaction rates and improves yields by using microwave radiation.
Solid-phase synthesis: This technique involves the sequential addition of building blocks to a solid support, allowing for the efficient synthesis of large libraries of macrocyclic compounds.
化学反应分析
Types of Reactions: Macrocyclic thrombin inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alcohols.
科学研究应用
Macrocyclic thrombin inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme inhibition and protein-ligand interactions.
Biology: Employed in research on blood coagulation and thrombotic disorders.
Medicine: Investigated as potential therapeutic agents for the treatment of conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays for blood clotting disorders.
作用机制
Macrocyclic thrombin inhibitors exert their effects by binding to the active site of thrombin, thereby blocking its interaction with its substrates. This inhibition prevents the conversion of fibrinogen to fibrin, a key step in the formation of blood clots. The molecular targets involved include the active site and exosites of thrombin, which are critical for its enzymatic activity .
相似化合物的比较
Macrocyclic thrombin inhibitors are unique due to their large ring structure, which provides high affinity and selectivity for thrombin. Similar compounds include:
Direct thrombin inhibitors: Such as hirudin, bivalirudin, and argatroban, which also target thrombin but may have different structural features and binding mechanisms.
Factor Xa inhibitors: Such as rivaroxaban and apixaban, which target a different enzyme in the coagulation cascade but serve a similar anticoagulant function.
In comparison, macrocyclic thrombin inhibitors often exhibit improved stability, bioavailability, and selectivity due to their conformationally constrained structures .
属性
分子式 |
C30H45N7O5 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC 名称 |
2-[3-[2,5,14,15,18-pentaoxo-3-(2-phenylethyl)-1,4,13,17-tetrazabicyclo[17.3.0]docosan-16-yl]propyl]guanidine |
InChI |
InChI=1S/C30H45N7O5/c31-30(32)34-19-9-13-22-26(39)28(41)33-18-8-3-1-2-7-15-25(38)35-23(17-16-21-11-5-4-6-12-21)29(42)37-20-10-14-24(37)27(40)36-22/h4-6,11-12,22-24H,1-3,7-10,13-20H2,(H,33,41)(H,35,38)(H,36,40)(H4,31,32,34) |
InChI 键 |
CAAKGZMZBILONA-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)NCCC1)CCCN=C(N)N)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)
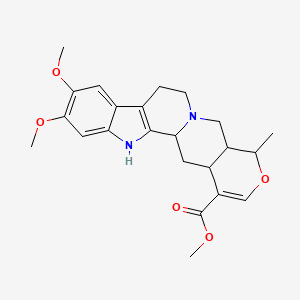
![(2S)-2-[(3R,6S,13S,16R,19S,20R,25S,28R,31R,34R)-16-[(S)-carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid](/img/structure/B10785103.png)

![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)
![Methyl 3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10785128.png)



